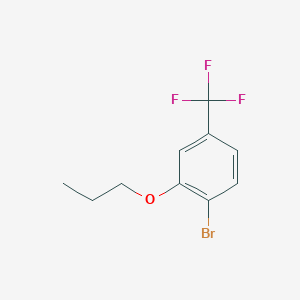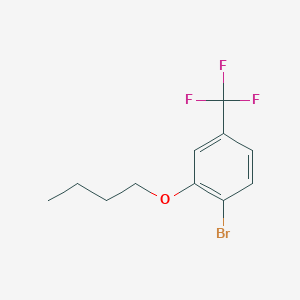![molecular formula C11H8BrNO3 B1380126 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid CAS No. 1199773-70-0](/img/structure/B1380126.png)
4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid” consists of a benzoic acid group attached to an isoxazole ring via a bromomethyl group.Scientific Research Applications
Synthesis and Chemical Structure Analysis
The synthetic process and chemical structure analysis of compounds related to 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid have been explored in various studies. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid, achieved through bromination, azidonation, and reduction, using 3,5-dimethylbenzoic acid as a starting material, exemplifies the chemical manipulations possible with bromomethyl benzoic acid derivatives. This method is highlighted for its simplicity and cost-effectiveness, making it suitable for commercialization (G. Yong, 2010). Furthermore, the study on the synthesis of 2-(bromomethyl) benzoic acid showcases the use of free radical reactions, offering insights into the influence of various factors on yield, thus contributing to the understanding of its synthesis (Wang Ping, 2011).
Crystallographic and Molecular Analysis
Crystallographic studies, such as those conducted on benzoic acid derivatives, provide valuable information on the molecular structures and electronic properties of these compounds. A study examining five benzoic acid derivatives through X-ray powder diffraction, DFT optimized molecular geometries, and Hirshfeld surface analysis, delves into the nature of intermolecular interactions, highlighting the role of hydrogen- and halogen-bond based interactions in molecular assembly. This research contributes to the understanding of the structural and electronic characteristics of benzoic acid derivatives, including those related to this compound (S. Pramanik et al., 2019).
Biological Activity and Applications
The exploration of biological activities and potential applications of compounds derived from or related to this compound is a significant area of research. Studies on the synthesis, characterization, and biological activity of novel derivatives, such as those focusing on antimicrobial and antioxidant activities, provide insights into the potential utility of these compounds in various domains. For example, the synthesis and biological activity studies of Cadmium (II) complex derived from azo ligand 2-[2-(5-Bromo thiazolyl) azo]-5-Di-methyl amino benzoic acid, demonstrate the application of these compounds in developing antimicrobial agents against specific pathogens (Sudad A. Jaber et al., 2021).
Novel Compounds and Material Science Applications
Research also extends into the synthesis of novel compounds and their applications in material science. The study on the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core, containing Schiff base and amide linking units, illustrates the innovative use of benzoic acid derivatives in creating materials with specific properties, such as fire retardancy and liquid crystalline behavior (Z. Jamain et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives typically work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Benzoic acid derivatives can be involved in a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Biochemical Analysis
Biochemical Properties
4-[5-(Bromomethyl)-3-isoxazolyl]Benzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of other complex molecules. It acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent . Additionally, it is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . The compound interacts with various enzymes and proteins, facilitating the formation of these complex molecules. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modifying their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can lead to variations in the observed effects. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux by altering the activity of key enzymes in these pathways. For instance, it may enhance or inhibit the activity of enzymes involved in the biosynthesis of phenolic compounds, thereby affecting the levels of these metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as its accumulation in specific tissues or organelles may enhance its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific biochemical effects and interactions with other biomolecules.
Properties
IUPAC Name |
4-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-1-3-8(4-2-7)11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSLGPKGGZJGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256208 | |
| Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-70-0 | |
| Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)

![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)
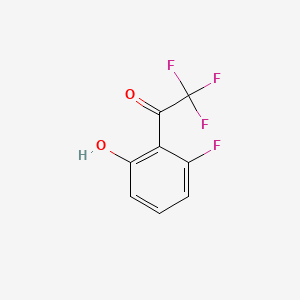
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
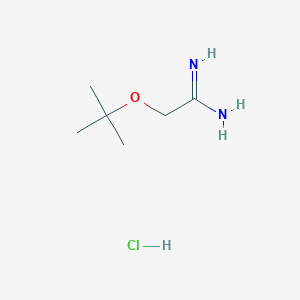
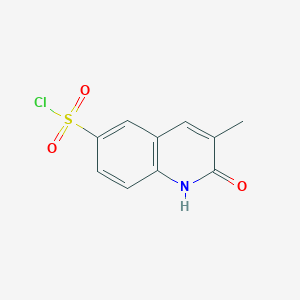
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)

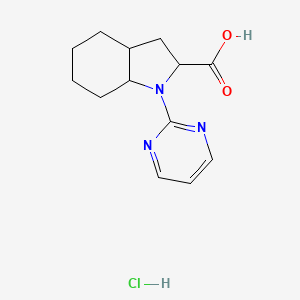
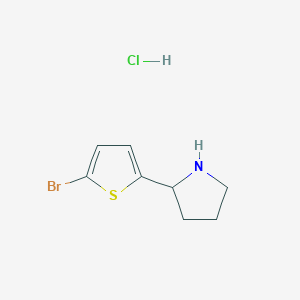
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
